2-(3-Methoxy-1,2-thiazol-5-yl)-2-methylpropanoic acid
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Overview
Description
2-(3-Methoxy-1,2-thiazol-5-yl)-2-methylpropanoic acid is a chemical compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a methoxy group at the 3-position of the thiazole ring and a methyl group at the 2-position of the propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Methoxy-1,2-thiazol-5-yl)-2-methylpropanoic acid typically involves multi-step reactions. One common method includes the reaction of 3-methoxy-1,2-thiazole with appropriate reagents to introduce the propanoic acid moiety. The reaction conditions often involve the use of solvents like methanol and catalysts such as sodium tetrahydroborate .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-(3-Methoxy-1,2-thiazol-5-yl)-2-methylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole derivative.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring or the propanoic acid moiety.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride can be employed.
Substitution: Halogenating agents, alkylating agents, and nucleophiles like amines or thiols are frequently used.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .
Scientific Research Applications
2-(3-Methoxy-1,2-thiazol-5-yl)-2-methylpropanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals
Mechanism of Action
The mechanism of action of 2-(3-Methoxy-1,2-thiazol-5-yl)-2-methylpropanoic acid involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. The methoxy and methyl groups can influence the compound’s binding affinity and specificity. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
- 3-Methoxy-1,2-thiazol-5-yl)methanol
- (2E)-3-(3-Methoxy-1,2-thiazol-5-yl)prop-2-enoic acid
- (3-Methoxy-1,2-thiazol-5-yl)boronic acid
Comparison: Compared to these similar compounds, 2-(3-Methoxy-1,2-thiazol-5-yl)-2-methylpropanoic acid is unique due to the presence of both a methoxy group and a propanoic acid moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C8H11NO3S |
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Molecular Weight |
201.25 g/mol |
IUPAC Name |
2-(3-methoxy-1,2-thiazol-5-yl)-2-methylpropanoic acid |
InChI |
InChI=1S/C8H11NO3S/c1-8(2,7(10)11)5-4-6(12-3)9-13-5/h4H,1-3H3,(H,10,11) |
InChI Key |
AIHQPSIXBGQAKR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CC(=NS1)OC)C(=O)O |
Origin of Product |
United States |
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